2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-17-8-6-15(7-9-17)14-19(25)22-12-13-24-20(26)11-10-18(23-24)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYDFYRMPXNCTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through nucleophilic aromatic substitution reactions.
Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Reactions at the Acetamide Group
The acetamide moiety undergoes characteristic nucleophilic substitution and hydrolysis reactions:
Electrophilic Substitution at the 4-Chlorophenyl Ring
The electron-withdrawing chloro group directs electrophilic attacks to specific positions:
Redox Reactions at the Pyridazinone Core
The 6-oxo-3-phenylpyridazin-1(6H)-yl group participates in reduction and oxidation processes:
Coupling Reactions via the Ethylenediamine Linker
The ethylenediamine bridge facilitates cross-coupling and cyclization:
Functional Group Transformations
Key transformations leveraging the compound’s hybrid structure:
| Reaction Type | Conditions & Reagents | Outcome | Source Citation |
|---|---|---|---|
| Esterification | SOCl₂, methanol, 0°C | Methyl ester derivative | |
| Grignard Addition | CH₃MgBr, THF, −78°C | Tertiary alcohol formation at ketone |
Stability and Degradation Pathways
Critical stability data under varying conditions:
Biological Reactivity Insights
While not a direct focus, structural analogs suggest potential interactions:
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of pyridazinones exhibit significant antitumor properties. The specific compound under discussion has been evaluated for its potential to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that compounds with similar structures can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
The antibacterial and antifungal activities of pyridazinone derivatives have also been explored. Research indicates that modifications in the phenyl ring, such as the introduction of halogens (e.g., chlorine), can enhance antimicrobial efficacy. The compound's ability to disrupt bacterial cell wall synthesis presents a promising avenue for developing new antibiotics .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of pyridazinone derivatives. Preliminary studies suggest that these compounds may offer protection against neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells. The specific compound's structure allows it to interact with neuroreceptors, potentially leading to improved cognitive functions .
Case Study 1: Synthesis and Biological Evaluation
A recent publication focused on synthesizing various pyridazinone derivatives, including the target compound, and evaluating their biological activities. The synthesized compounds were tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The study concluded that structural modifications significantly impact the biological activity of these compounds, paving the way for further drug development .
Case Study 2: Structure-Activity Relationship (SAR)
Another study investigated the structure-activity relationship of pyridazinone derivatives, emphasizing the role of substituents on the phenyl ring. The findings highlighted that introducing electron-withdrawing groups like chlorine enhances the antitumor activity of these compounds. This insight is crucial for designing more potent analogs with improved therapeutic profiles .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Pyridazinone/Pyridazine Cores
Key Observations :
- The 4-chlorophenyl group in the target compound differentiates it from Compound 3 , which has an unsubstituted phenyl. Chlorine’s electron-withdrawing effect may improve target binding or metabolic stability.
- Compound 9 replaces pyridazinone with a quinazolinone core, which introduces additional hydrogen-bonding sites.
Analogs with Heterocyclic Cores and Acetamide Linkages
Key Observations :
- The benzothiazole core in EP348550A1 offers a rigid planar structure, contrasting with the pyridazinone’s flexibility. This may influence binding to flat enzymatic pockets .
- Goxalapladib ’s naphthyridine core and trifluoromethyl groups highlight trade-offs between potency (enhanced target affinity) and pharmacokinetics (high molecular weight) .
- Compound 20a demonstrates that pyrrolotriazinone cores paired with aryl groups can target GPCRs (e.g., GPR139), suggesting the target compound’s pyridazinone may be adaptable for diverse targets .
Substituent Effects on Activity and Physicochemical Properties
- 4-Chlorophenyl vs.
- Ethyl vs. Phenethyl Linkers : The target’s shorter ethyl linker may reduce steric hindrance compared to phenethyl in Compound 3 , improving binding to compact active sites .
- Pyridazinone vs. Quinazolinone: Pyridazinone’s single carbonyl group may reduce polar surface area (PSA) compared to quinazolinone’s two carbonyls, favoring passive diffusion .
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide is a pyridazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 452.94 g/mol. It features a 4-chlorophenyl group and a 6-oxo-3-phenylpyridazin moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 452.94 g/mol |
| Molecular Formula | C24H25ClN4O3 |
| LogP | 4.9774 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 74.076 Ų |
Anti-inflammatory Activity
Research indicates that pyridazine derivatives exhibit promising anti-inflammatory properties. A study highlighted the synthesis of various pyridazine-based compounds, including our compound of interest, which were tested for their ability to inhibit cyclooxygenase (COX) enzymes. The results showed that certain derivatives had significant COX-2 inhibitory activity, suggesting potential applications in treating inflammatory conditions .
Analgesic Effects
In vivo studies have demonstrated that compounds similar to This compound possess analgesic effects. For instance, a related pyridazine hybrid was evaluated for analgesic and anti-inflammatory activities, showing efficacy in reducing pain in animal models .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities. It showed effective inhibition against acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . Additionally, it exhibited strong urease inhibition, further supporting its pharmacological relevance .
Case Studies and Research Findings
- Cyclooxygenase Inhibition :
- Analgesic and Anti-inflammatory Evaluation :
- Enzyme Interaction Studies :
Q & A
Basic Research Questions
Q. What are the key synthetic steps and reaction conditions for preparing 2-(4-chlorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with chlorination of aniline derivatives (e.g., 4-methoxyaniline) to form intermediates like 3-chloro-4-methoxyaniline. Subsequent coupling of the pyridazinone core with acetamide derivatives is performed under controlled conditions (e.g., ethanol/acetic acid solvents, HCl/H₂SO₄ catalysts). Precise temperature control (60–80°C) and reaction times (6–12 hours) are critical for high yields (>70%) and purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the structural integrity of the pyridazinone ring and acetamide linkage. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Thin-layer chromatography (TLC) monitors reaction progress, and High-Performance Liquid Chromatography (HPLC) ensures >95% purity .
Q. What structural features contribute to its biological activity?
- Methodological Answer : The pyridazinone core enables hydrogen bonding with enzymatic targets, while the 4-chlorophenyl group enhances lipophilicity for membrane penetration. The ethylacetamide linker provides conformational flexibility, critical for binding to hydrophobic pockets in proteins (e.g., kinase domains) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values or target selectivity may arise from variations in assay conditions (e.g., pH, co-solvents). Use orthogonal assays (e.g., enzymatic vs. cell-based) and validate compound purity via NMR and MS. Compare results with structurally analogous compounds (e.g., fluorophenyl or methoxyphenyl derivatives) to isolate substituent-specific effects .
Q. What strategies optimize structure-activity relationships (SAR) for this compound?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing 4-chlorophenyl with 4-fluorophenyl or modifying the pyridazinone oxygen to sulfur). Test derivatives against a panel of targets (e.g., kinases, GPCRs) to map pharmacophore requirements. Use computational docking (e.g., AutoDock Vina) to predict binding modes and guide rational design .
Q. How can in silico modeling predict its pharmacokinetic and toxicity profiles?
- Methodological Answer : Apply tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. Use ProTox-II for toxicity prediction (e.g., hepatotoxicity risk). Molecular dynamics simulations (GROMACS) assess stability in biological membranes, while QSAR models correlate structural features with ADMET endpoints .
Q. What experimental designs validate its mechanism of action in complex biological systems?
- Methodological Answer : Combine CRISPR/Cas9 knockout of putative targets (e.g., kinases) with cellular thermal shift assays (CETSA) to confirm target engagement. Use fluorescence polarization for binding affinity measurements and transcriptomics (RNA-seq) to identify downstream pathways. Cross-validate with in vivo models (e.g., xenografts) for translational relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
